molecular formula C17H16N4O4S B15034458 3,5-dimethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

3,5-dimethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Cat. No.: B15034458
M. Wt: 372.4 g/mol
InChI Key: AVJGCGXROKUVNV-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-thiourea under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development due to its potential biological activities.

    Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethoxybenzoyl)-3-phenylthiourea
  • 1-(3,5-Dimethoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-6-yl)thiourea

Uniqueness

1-(3,5-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is unique due to its specific substitution pattern and the presence of both benzodiazole and thiourea moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C17H16N4O4S/c1-24-11-5-9(6-12(8-11)25-2)15(22)21-17(26)18-10-3-4-13-14(7-10)20-16(23)19-13/h3-8H,1-2H3,(H2,19,20,23)(H2,18,21,22,26)

InChI Key

AVJGCGXROKUVNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)OC

Origin of Product

United States

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